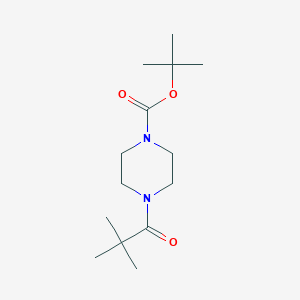

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is also known by its IUPAC name, tert-butyl 4-pivaloylpiperazine-1-carboxylate . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and other industrial applications due to their versatile chemical properties .

Preparation Methods

The synthesis of tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2-dimethylpropanoic acid . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The tert-butyl and pivaloyl groups can influence the compound’s binding affinity and specificity towards these targets . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate can be compared with other similar piperazine derivatives, such as:

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of the dimethylpropanoyl group, which can affect its chemical reactivity and biological activity.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group in this compound can lead to different chemical and biological properties compared to the dimethylpropanoyl derivative.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s overall properties and applications.

Biological Activity

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate, also known as tert-butyl 4-pivaloylpiperazine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: tert-butyl 4-pivaloylpiperazine-1-carboxylate

- Molecular Formula: C14H26N2O3

- Molecular Weight: 270.37 g/mol

- CAS Number: Not specified in the search results.

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with tert-butyl carboxylic acid derivatives. The process typically includes:

- Formation of the piperazine backbone through cyclization.

- Acylation using pivaloyl chloride or an equivalent reagent to introduce the pivaloyl group.

- Purification via chromatography to achieve high purity (>95%) suitable for biological assays.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of related compounds, suggesting potential efficacy against Plasmodium falciparum, the causative agent of malaria. For instance:

- A compound structurally similar to tert-butyl 4-(2,2-dimethylpropanoyl)piperazine exhibited an IC50 value of 0.2690 µM against P. falciparum NF54 with low cytotoxicity (IC50 = 124.0 µM), yielding a selectivity index (SI) of 460 . This indicates that modifications on the piperazine scaffold can significantly enhance biological activity while maintaining safety profiles.

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

- Bulky substituents on the piperazine nitrogen enhance antiplasmodial activity.

- The introduction of specific functional groups can modulate both potency and selectivity against target organisms .

| Compound | IC50 (µM) | Cytotoxicity (L-6 cells) | Selectivity Index |

|---|---|---|---|

| Lead Compound | 0.4134 | 31.80 | 12.96 |

| Tert-butyl derivative | 0.2690 | 124.0 | 460 |

Case Studies

- In Vitro Studies: Long-term studies utilizing sub-lethal doses demonstrated that resistant strains of P. falciparum did not develop resistance to compounds derived from the piperazine scaffold, indicating a promising avenue for further drug development .

- Mechanistic Insights: The metabolic profiling revealed that these compounds disrupt mitochondrial function in parasites, indicating potential targets such as dihydroorotate dehydrogenase and cytochrome bc1 complex .

Properties

IUPAC Name |

tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)11(17)15-7-9-16(10-8-15)12(18)19-14(4,5)6/h7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBFHRDZKMRNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.